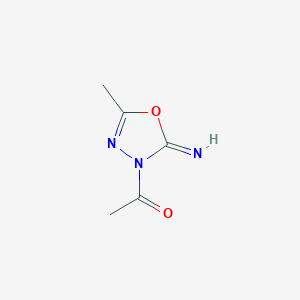
ZINC ion
描述
Zinc is a trace element that plays a vital role in various physiological processes, such as DNA synthesis, immune function, and wound healing. Zinc ions are essential for the proper functioning of enzymes and transcription factors. Zinc deficiency can lead to various health problems, including growth retardation, impaired immunity, and cognitive dysfunction. Therefore, understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of zinc ions is crucial for developing effective therapies for various diseases.
作用机制
Zinc ions can interact with various proteins, such as transcription factors, enzymes, and receptors, to modulate their activity. Zinc ions can also regulate the redox balance and cellular signaling pathways. Zinc ions can also bind to DNA and RNA to regulate gene expression.
生化和生理效应
Zinc ions have various biochemical and physiological effects, such as enhancing immune function, promoting wound healing, and regulating gene expression. Zinc ions can also modulate the activity of various enzymes, such as carbonic anhydrase, alkaline phosphatase, and superoxide dismutase. Zinc ions can also regulate the activity of various transcription factors, such as NF-κB, AP-1, and p53.
实验室实验的优点和局限性
Zinc ions have several advantages for lab experiments, such as their low toxicity, high stability, and ease of synthesis. Zinc ions can also be easily incorporated into various biomaterials, such as hydrogels, nanoparticles, and scaffolds. However, zinc ions also have some limitations, such as their poor solubility in water and their tendency to form aggregates.
未来方向
The future directions of zinc ion research include developing novel zinc-based therapies for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Zinc ions can also be used for tissue engineering and regenerative medicine applications, such as bone and cartilage repair. Zinc ions can also be used for environmental remediation, such as removing heavy metals from contaminated water. Furthermore, the development of new synthesis methods and characterization techniques for zinc ions can further enhance their therapeutic potential.
Conclusion:
In conclusion, zinc ions are essential for various physiological processes and have significant therapeutic potential for various diseases. Understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of zinc ions is crucial for developing effective therapies. Zinc ions can be used in various forms, such as zinc oxide nanoparticles, zinc sulfate, and zinc acetate, for their therapeutic potential. Further research is needed to fully understand the therapeutic potential of zinc ions and develop novel zinc-based therapies.
合成方法
Zinc ions can be synthesized by various methods, such as electrochemical deposition, chemical reduction, and hydrothermal synthesis. Electrochemical deposition involves the reduction of zinc ions from an aqueous solution onto a conductive substrate. Chemical reduction involves the reduction of zinc ions using a reducing agent, such as sodium borohydride. Hydrothermal synthesis involves the reaction of zinc salts with a hydrothermal solution at high temperature and pressure.
科学研究应用
Zinc ions have been extensively studied for their therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Zinc ions can act as an antioxidant, anti-inflammatory, and anti-proliferative agent. Zinc ions can also modulate the immune system and enhance wound healing. Zinc ions have been used in various forms, such as zinc oxide nanoparticles, zinc sulfate, and zinc acetate, for their therapeutic potential.
属性
IUPAC Name |
zinc(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Zn/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFCDOFLOPIGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920495 | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
ZINC ion | |
CAS RN |
23713-49-7, 1492823-75-2, 7440-66-6 | |
| Record name | Zinc(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velmanase alfa [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492823752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13S1S8SF37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
419.5 °C | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)


